molecular formula C23H36BrN B14620116 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine CAS No. 60601-81-2

1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine

Cat. No.: B14620116
CAS No.: 60601-81-2
M. Wt: 406.4 g/mol
InChI Key: JWCONOLBQLNWAO-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine is a complex organic compound with the molecular formula C23H36BrN and a molecular weight of 406.45 This compound is characterized by the presence of a bromophenyl group and a cyclohexylpropyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine involves several steps. One common method includes the reaction of 3-bromophenylpropyl bromide with piperidine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and formation of a hydrogenated product.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

CAS No.

60601-81-2

Molecular Formula

C23H36BrN

Molecular Weight

406.4 g/mol

IUPAC Name

1-[2-(3-bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine

InChI

InChI=1S/C23H36BrN/c1-19(21-12-8-13-22(24)17-21)18-25-16-6-5-14-23(25)15-7-11-20-9-3-2-4-10-20/h8,12-13,17,19-20,23H,2-7,9-11,14-16,18H2,1H3

InChI Key

JWCONOLBQLNWAO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1CCCC2CCCCC2)C3=CC(=CC=C3)Br

Origin of Product

United States

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